molecular formula C8H5ClN2O B1463212 4-Chloro-2-(furan-3-yl)pyrimidine CAS No. 1260803-07-3

4-Chloro-2-(furan-3-yl)pyrimidine

Cat. No.: B1463212
CAS No.: 1260803-07-3
M. Wt: 180.59 g/mol
InChI Key: GVOGQDGVRHJUCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines and their derivatives has been a topic of interest in many research studies . Various methods for the synthesis of pyrimidines are described in the literature . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(furan-3-yl)pyrimidine is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The furan ring is attached to the pyrimidine ring, contributing to the unique properties of this compound.


Chemical Reactions Analysis

This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . In addition, the reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .


Physical and Chemical Properties Analysis

This compound has a melting point of 129-131 °C, a boiling point of 332 °C, and a solubility of 7.2 g/L in water at 25 °C. Its molecular weight is 184.59 g/mol.

Mechanism of Action

While the specific mechanism of action for 4-Chloro-2-(furan-3-yl)pyrimidine is not mentioned in the retrieved papers, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2-(furan-3-yl)pyrimidine is not available, general safety measures for handling similar chemicals include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Future Directions

Pyrimidine derivatives, including 4-Chloro-2-(furan-3-yl)pyrimidine, have shown promising potential in the field of medicinal chemistry, particularly as protein kinase inhibitors for cancer treatment . Future research could focus on the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential as anticancer agents .

Properties

IUPAC Name

4-chloro-2-(furan-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOGQDGVRHJUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260803-07-3
Record name 4-Chloro-2-(3-furanyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260803-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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